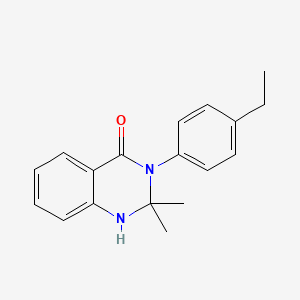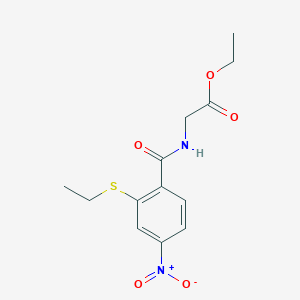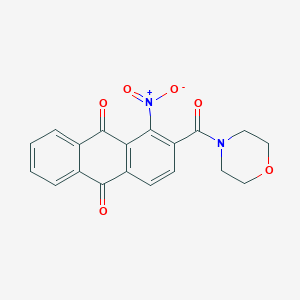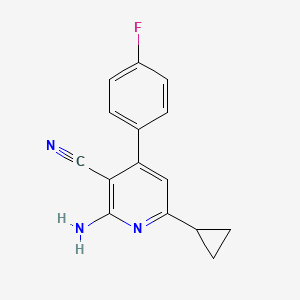
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a cyanophenyl group attached to a tetrahydrobenzothiophene ring, which is further connected to a carboxamide group
Méthodes De Préparation
The synthesis of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyanophenylisothiocyanate with 4,5,6,7-tetrahydrobenzothiophene-1-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as chloroform, and a chlorinating agent like sulfuryl chloride . Another method involves the amidation of methyl-2-(2-cyanophenyl)acetates using aluminum methylate as a catalyst . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can undergo oxidation reactions in the presence of oxidizing agents to form corresponding sulfoxides or sulfones. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives. Substitution reactions, such as nucleophilic substitution, can occur at the cyanophenyl group, leading to the formation of different substituted derivatives . Common reagents used in these reactions include sulfuryl chloride, lithium aluminum hydride, and various nucleophiles.
Applications De Recherche Scientifique
In medicinal chemistry, this compound and its derivatives have shown promise as potential therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . In materials science, benzothiophene derivatives are explored for their electronic and photophysical properties, making them suitable for applications in organic electronics and optoelectronic devices . Additionally, the compound has been investigated for its role in chemical biology, particularly in the study of enzyme inhibition and protein-ligand interactions .
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA processes, resulting in anticancer effects. The compound may also interact with other molecular targets, such as receptors and ion channels, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can be compared with other similar compounds, such as quinazoline derivatives and other benzothiophene derivatives. Quinazoline derivatives, like N’-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine, exhibit similar biological activities, including anticancer and anti-inflammatory properties . the unique structural features of this compound, such as the presence of the tetrahydrobenzothiophene ring, contribute to its distinct chemical reactivity and biological activity. Other similar compounds include 2-(2-cyanophenyl)-N-phenylacetamide derivatives, which also exhibit significant biological activities .
Propriétés
Formule moléculaire |
C16H14N2OS |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
InChI |
InChI=1S/C16H14N2OS/c17-9-11-5-2-4-8-14(11)18-16(19)15-13-7-3-1-6-12(13)10-20-15/h2,4-5,8,10H,1,3,6-7H2,(H,18,19) |
Clé InChI |
KOZFLXHEGCWXDW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B15006886.png)
![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]thiophene-2-carboxamide](/img/structure/B15006902.png)
![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
![3'-(3,4-Dimethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15006925.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)




![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)
![ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15006962.png)
![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15006974.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
